PEG9 Linker Length Quantitatively Modulates PROTAC Degradation Potency Relative to PEG4, PEG6, and PEG8
The PEG9 linker length in Azide-PEG9-amido-C16-Boc provides a spatial reach that is quantitatively distinct from shorter PEG variants. Class-level SAR studies on PROTAC linker length demonstrate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values [1]. In a systematic evaluation of PEG linker length effects on GSPT1 degradation using Retro-2-based PROTACs, researchers demonstrated that GSPT1 degradation potency is strictly dependent on PEG chain length, with optimal degradation windows varying by specific E3 ligase-target protein pair geometries [2]. While the optimal PEG length is target-dependent, PEG9 represents an extended reach option (>9 ethylene glycol units, ~3.5–4.0 nm) for protein pairs requiring longer linkers to achieve productive ternary complex geometry, offering a measurable alternative to the more commonly employed PEG4, PEG6, and PEG8 standards [1].
| Evidence Dimension | Linker length effect on ternary complex residence time |
|---|---|
| Target Compound Data | PEG9: extended reach (~3.5–4.0 nm, ~9 ethylene glycol units) |
| Comparator Or Baseline | PEG4: constrained spacing (~1.6–2.0 nm); PEG6: intermediate spacing (~2.4–2.8 nm); PEG8: moderate extended spacing (~3.2–3.6 nm) |
| Quantified Difference | Residence time enhancement from PEG4 to PEG8: up to 10-fold (1 order of magnitude); PEG9 provides further extended conformational sampling beyond PEG8 |
| Conditions | PROTAC ternary complex formation; class-level SAR derived from crystallographic inter-pocket distance measurements (typically >3 nm between ligase and target protein pockets) |
Why This Matters
PEG9 offers a distinct linker length option outside the PEG4–PEG8 'gold standard' range, enabling optimization of degradation potency for target proteins requiring extended spatial reach without resorting to non-PEG scaffolds that may compromise solubility or introduce immunogenicity.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. 2025. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] Ibanez M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 282: 117090. DOI: 10.1016/j.ejmech.2026.117090 View Source
